5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a pyridine ring, which is substituted with a benzyloxy group and a fluorine atom. The presence of these functional groups makes it a versatile reagent in synthetic organic chemistry.
Scientific Research Applications
5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in the suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific reactants and conditions.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions , this compound could potentially influence a variety of molecular and cellular processes depending on the specific reactants and conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical species could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxy precursor reacts with the pyridine derivative.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be accomplished through the reaction of the corresponding halopyridine with a boronic acid reagent under Suzuki–Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the benzyloxy group or reduce the pyridine ring.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction can yield the corresponding alcohol or amine derivatives.
Substitution: Suzuki–Miyaura coupling reactions yield biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyridine ring and specific functional groups present in 5-(Benzyloxy)-6-fluoropyridin-3-ylboronic acid.
4-Fluorophenylboronic Acid: Similar in having a fluorine atom but lacks the benzyloxy and pyridine functionalities.
Pyridine-3-boronic Acid: Contains the pyridine ring but lacks the benzyloxy and fluorine substituents.
Uniqueness
This compound is unique due to its combination of functional groups, which provides enhanced reactivity and selectivity in chemical reactions. The presence of the benzyloxy group, fluorine atom, and boronic acid moiety makes it a versatile and valuable reagent in synthetic organic chemistry .
Properties
IUPAC Name |
(6-fluoro-5-phenylmethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-12-11(6-10(7-15-12)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAGFQFCWZHMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.